6-Methoxy-1H-indazol-4-amine
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Overview
Description
“6-Methoxy-1H-indazol-4-amine” is a chemical compound . It is a member of indazoles , which are important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazoles are synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .
Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . They serve as structural motifs in drug molecules .
Physical And Chemical Properties Analysis
The molecular weight of “6-Methoxy-1H-indazol-4-amine” is 163.18 g/mol . It has a complexity of 164 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Anticancer Research
Field:
Medicinal Chemistry, Oncology
Summary:
6-Methoxy-1H-indazol-4-amine has demonstrated promising anticancer activity. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines, including colorectal cancer cells (HCT116) . The compound’s mechanism of action involves inhibiting cell proliferation and inducing apoptosis.
Experimental Procedures:
Results:
Anti-Inflammatory Applications
Field:
Pharmacology, Immunology
Summary:
Researchers have investigated the anti-inflammatory properties of indazole derivatives, including 6-Methoxy-1H-indazol-4-amine. These compounds exhibit weak anti-inflammatory effects in animal models . However, their potential as selective inhibitors of specific inflammatory pathways warrants further exploration.
Experimental Procedures:
Results:
Monoamine Oxidase (MAO) Inhibition
Field:
Neuropharmacology, Enzymology
Summary:
Indazole derivatives, including 6-Methoxy-1H-indazol-4-amine, have been evaluated as inhibitors of monoamine oxidase (MAO). These enzymes play a crucial role in neurotransmitter metabolism. The compound’s structure influences its MAO inhibition potency .
Experimental Procedures:
Results:
These applications highlight the versatility of 6-Methoxy-1H-indazol-4-amine across different scientific domains. Further research and optimization are essential to fully exploit its potential
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their versatile biological activities, they have gained considerable attention in the field of medicinal chemistry . Therefore, the future directions for “6-Methoxy-1H-indazol-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
6-methoxy-1H-indazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDOZLUNMUNFEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NNC2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646937 |
Source
|
Record name | 6-Methoxy-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indazol-4-amine | |
CAS RN |
1000341-20-7 |
Source
|
Record name | 6-Methoxy-1H-indazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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